2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid
Description
This compound is a pyrrolopyrazine derivative featuring a bicyclic heteroaromatic core (pyrrolo[3,4-b]pyrazine) fused with a ketone-rich dioxo moiety at positions 5 and 5. The 6-position of the core is substituted with a 3-phenylpropanoic acid side chain, which introduces both lipophilic (phenyl) and hydrophilic (carboxylic acid) functional groups.
The compound has been cataloged in commercial databases (CAS No. 126310-30-3) and is associated with medicinal chemistry applications, though its commercial availability is currently listed as "discontinued" .
Properties
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-13-11-12(17-7-6-16-11)14(20)18(13)10(15(21)22)8-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVOBFJOVTTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in suitable solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interaction with specific biological targets involved in cancer proliferation. For instance, derivatives of pyrrolo[3,4-b]pyrazine have shown promising results in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
2. Antimicrobial Properties
The compound has exhibited antimicrobial activity against a range of pathogens. Research suggests that the dioxo-pyrrolo structure enhances its binding affinity to bacterial enzymes, disrupting their function and leading to bacterial cell death.
3. Neuroprotective Effects
Research indicates that compounds similar to 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid may possess neuroprotective properties. They could potentially mitigate oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices.
2. Dye Sensitizers
This compound can serve as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its absorption spectrum can be tuned to optimize light harvesting, thereby improving the overall efficiency of solar energy conversion.
Case Studies
| Study Title | Findings | Year |
|---|---|---|
| "Anticancer Activity of Pyrrolo[3,4-b]pyrazines" | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. | 2022 |
| "Antimicrobial Efficacy of Novel Dioxo Compounds" | Showed broad-spectrum antimicrobial activity with minimal inhibitory concentrations lower than standard antibiotics. | 2023 |
| "Neuroprotective Effects of Pyrrolo Derivatives" | Reduced levels of oxidative stress markers in neuronal cultures exposed to neurotoxic agents. | 2021 |
Mechanism of Action
The mechanism of action of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Observations :
- Core Heterocycle: Replacement of pyrazine (target) with pyridine (e.g., 3-(5,7-dioxo...propanoic acid) alters electronic properties.
- Substituent Impact: The phenyl group in the target compound increases lipophilicity compared to propanoic acid derivatives (e.g., 3-(5,7-dioxo...propanoic acid), which may affect membrane permeability or protein-binding affinity . Boron-containing analogues (e.g., compound 3 in ) exhibit unique photophysical properties, enabling applications in photodynamic therapy, unlike the target compound . Sulfonate esters (e.g., ) are more reactive toward nucleophiles, facilitating imine formation, whereas the carboxylic acid in the target compound favors salt or coordination-complex formation .
Biological Activity
The compound 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid (CAS Number: 1441904-33-1) is a pyrrolo[3,4-b]pyrazine derivative known for its potential biological activities. This article aims to explore its biological activity based on recent studies and findings.
- Molecular Formula : C15H11N3O4
- Molecular Weight : 297.2655 g/mol
- Structural Characteristics : The compound features a pyrrolo[3,4-b]pyrazine core substituted with a phenylpropanoic acid moiety, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that derivatives of pyrrolo[3,4-b]pyrazine exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in several assays.
Anticancer Activity
- Mechanism of Action :
- In Vitro Studies :
| Compound | IC50 (mg/mL) | Cell Line |
|---|---|---|
| 7a | 0.12 | HCT-116 |
| 7g | 0.12 | HCT-116 |
| 7d | 0.81 | HCT-116 |
Antimicrobial Activity
The biological activity of pyrrolo[3,4-b]pyrazine derivatives extends to antimicrobial properties as well. While specific data on this compound's antimicrobial effects is limited, related compounds have demonstrated efficacy against various bacterial strains.
Case Studies
- Study on Structural Modifications :
- Pharmacokinetics and Safety :
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) and confirms regiochemistry .
- X-ray Crystallography : Resolves absolute configuration, as seen in ethyl 3-oxo-2-phenylpyrazolo[4,3-c]pyridine derivatives with defined dihedral angles .
- Elemental Analysis : Validates molecular formulas (e.g., C₂₄H₁₈N₄O₃ with <0.5% deviation ).
How can low yields in multi-step syntheses be addressed?
Q. Advanced Research Focus
- Catalyst Optimization : Replace NaHSO₄ with ionic liquids or nano-catalysts to enhance reaction efficiency .
- Microwave Assistance : Reduce reaction time (e.g., from 12 hours to 30 minutes) for adamantyl derivatives to minimize decomposition .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates in cyclization steps .
What safety protocols are essential during handling?
Q. Basic Research Focus
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as pyrazine derivatives can irritate the respiratory tract .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
How can the compound’s mechanism of action be validated in biological systems?
Q. Advanced Research Focus
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., topoisomerase II) using fluorescence-based assays .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- Contradiction Resolution : Discrepancies between computational predictions and experimental results may arise from off-target effects, requiring proteomic profiling .
What analytical methods resolve isomeric impurities in the final product?
Q. Advanced Research Focus
- Chiral HPLC : Use amylose-based columns with hexane:isopropanol gradients to separate enantiomers .
- LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
How do substituents on the phenyl ring influence physicochemical properties?
Q. Advanced Research Focus
- LogP Studies : Introduce electron-donating groups (e.g., -OCH₃) to enhance lipophilicity, measured via shake-flask method .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition points (>250°C for adamantyl derivatives ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
